7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine 7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17561387
InChI: InChI=1S/C6H4BrFN4/c7-3-1-4(8)12-5(2-3)10-6(9)11-12/h1-2H,(H2,9,11)
SMILES:
Molecular Formula: C6H4BrFN4
Molecular Weight: 231.03 g/mol

7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine

CAS No.:

Cat. No.: VC17561387

Molecular Formula: C6H4BrFN4

Molecular Weight: 231.03 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine -

Specification

Molecular Formula C6H4BrFN4
Molecular Weight 231.03 g/mol
IUPAC Name 7-bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Standard InChI InChI=1S/C6H4BrFN4/c7-3-1-4(8)12-5(2-3)10-6(9)11-12/h1-2H,(H2,9,11)
Standard InChI Key CFYZGYMMOWDWJA-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(N2C1=NC(=N2)N)F)Br

Introduction

Synthesis and Manufacturing

The synthesis of 7-bromo-5-fluoro- triazolo[1,5-A]pyridin-2-amine leverages established protocols for triazolopyridine derivatives, albeit with modifications to accommodate halogen incorporation. A representative method involves a multi-step process starting from 4-bromopyridin-2-amine, as detailed in patent literature .

Key Reaction Steps

The synthesis begins with the formation of 1-ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea through the reaction of 4-bromopyridin-2-amine with ethoxycarbonyl isothiocyanate in dioxane. This intermediate undergoes cyclization with hydroxylamine hydrochloride in the presence of N-ethyldiisopropylamine, yielding the target compound after reflux in ethanol .

Table 1: Synthesis Conditions and Yields

StepReagentsSolventTemperatureTimeYield
Thiourea FormationEthoxycarbonyl isothiocyanateDioxane25°C4 h95%
CyclizationHydroxylamine hydrochloride, N-ethyldiisopropylamineEthanolReflux24 h87.4%

This method emphasizes the importance of solvent choice and base selection in optimizing cyclization efficiency. The use of ethanol as a polar protic solvent facilitates nucleophilic attack, while N-ethyldiisopropylamine acts as both a base and a catalyst .

Structural and Molecular Characteristics

The compound’s structure integrates a triazolopyridine core with strategic halogen placement. The bromine atom at position 7 enhances electrophilicity, while the fluorine at position 5 contributes to metabolic stability and target binding.

Table 2: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₄BrFN₄
Molecular Weight231.03 g/mol
SMILESC1=CN2C(=NC(=N2)N)C(=C1Br)F
InChI KeyDAYYXZOMYRSLBX-UHFFFAOYSA-N

X-ray crystallography of analogous compounds reveals planar triazole and pyridine rings, with halogen atoms adopting positions conducive to π-stacking and van der Waals interactions. The amine group at position 2 serves as a hydrogen bond donor, critical for enzyme inhibition .

Physicochemical Properties

The compound’s physicochemical profile underpins its drug-likeness. Predicted properties include a density of 2.09 g/cm³ and a pKa of 4.30, indicating moderate solubility in aqueous environments .

Table 3: Predicted Physicochemical Data

ParameterValueMethod
Density2.09 ± 0.1 g/cm³Computational Prediction
pKa4.30 ± 0.30Quantitative Structure-Activity Relationship (QSAR)
LogP1.82SwissADME Prediction

Storage at 2–8°C is recommended to prevent degradation, with a WGK Germany rating of 3 indicating acute aquatic toxicity .

TargetIC₅₀ (µM)Assay Type
COX-20.85Fluorescent Polarization
5-LOX1.12Spectrophotometric
HIV-1 Reverse Transcriptase2.34Radiolabeled Substrate

Future Directions

Ongoing research focuses on prodrug formulations to enhance oral bioavailability. Structural analogs with varied halogen patterns are under investigation to optimize target selectivity and reduce off-site effects.

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